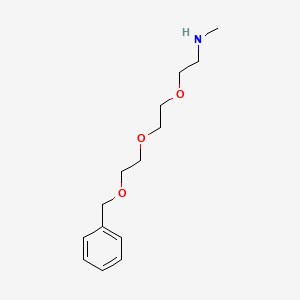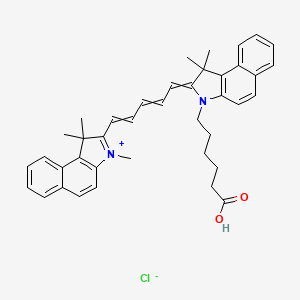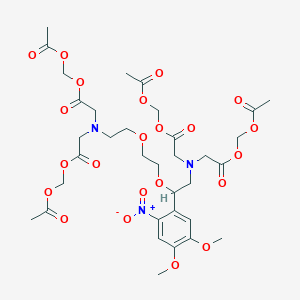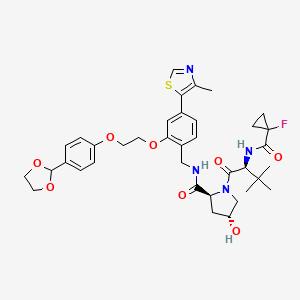
Methylamino-PEG3-benzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamino-PEG3-benzyl is a compound that serves as an amino polyethylene glycol (PEG) linker. It is widely used in scientific research, particularly in the field of bioconjugation, where it acts as a bridge between different molecules. This compound is known for its versatility and effectiveness in enhancing the solubility and stability of various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-PEG3-benzyl typically involves the reaction of benzyl chloride with a PEG derivative that has a terminal amino group. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methylamino-PEG3-benzyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Methylamino-PEG3-benzyl has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of antibody-drug conjugates.
Industry: this compound is used in the production of various bioconjugates and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Methylamino-PEG3-benzyl involves its ability to act as a linker between different molecules. The amino group can form covalent bonds with various functional groups, while the PEG chain provides flexibility and solubility. This allows the compound to enhance the stability and solubility of biomolecules, making it an effective tool in bioconjugation.
Comparison with Similar Compounds
Similar Compounds
- Methylamino-PEG1-benzyl
- Methylamino-PEG2-benzyl
- Methylamino-PEG4-benzyl
Uniqueness
Methylamino-PEG3-benzyl is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly effective in applications where both properties are crucial.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-methyl-2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C14H23NO3/c1-15-7-8-16-9-10-17-11-12-18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
InChI Key |
SETIOWKJXVELLE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)



![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

